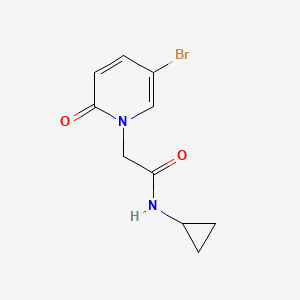![molecular formula C21H19N5O2 B7476922 N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide](/img/structure/B7476922.png)
N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide, commonly known as TAK-242, is a small molecule inhibitor that has been extensively studied in recent years. It is a potent and selective inhibitor of Toll-like receptor 4 (TLR4) signaling, which plays a critical role in the immune response to bacterial infections. TAK-242 has shown promising results in preclinical studies as a potential therapeutic agent for a variety of inflammatory and infectious diseases.
Mécanisme D'action
TAK-242 works by inhibiting the N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide signaling pathway, which is activated by bacterial lipopolysaccharides (LPS). N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide signaling is a critical component of the innate immune response to bacterial infections, but excessive activation can lead to inflammation and tissue damage. TAK-242 binds to a specific site on N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide, preventing the recruitment of downstream signaling molecules and inhibiting the inflammatory response.
Biochemical and Physiological Effects:
TAK-242 has been shown to have a range of biochemical and physiological effects in preclinical studies. It reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increases the production of anti-inflammatory cytokines, such as IL-10. It also reduces the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. In addition, TAK-242 has been shown to reduce oxidative stress and improve mitochondrial function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-242 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide signaling, which reduces the risk of off-target effects. However, TAK-242 has some limitations as well. It has a relatively short half-life in vivo, which may limit its effectiveness in some applications. It also has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on TAK-242. One area of interest is the development of more potent and selective N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide inhibitors based on the structure of TAK-242. Another area of interest is the use of TAK-242 in combination with other therapies, such as antibiotics or immunomodulatory agents, to enhance its effectiveness. Finally, there is interest in exploring the use of TAK-242 in clinical trials for a variety of inflammatory and infectious diseases.
Méthodes De Synthèse
The synthesis of TAK-242 involves several steps, including the reaction of naphthalene-1-carboxylic acid with ethyl chloroformate to form N-ethyl-naphthalen-1-yl-carbamic acid ethyl ester. This intermediate is then reacted with 3-aminophenyltetrazole to form the final product, TAK-242. The synthesis of TAK-242 has been optimized for high yield and purity, making it suitable for use in research and drug development.
Applications De Recherche Scientifique
TAK-242 has been extensively studied in preclinical models of various diseases, including sepsis, inflammatory bowel disease, and cancer. In sepsis, TAK-242 has been shown to reduce inflammation and improve survival rates in animal models. In inflammatory bowel disease, TAK-242 has been shown to reduce inflammation and improve symptoms in mouse models. In cancer, TAK-242 has been shown to inhibit tumor growth and metastasis in various types of cancer.
Propriétés
IUPAC Name |
N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-2-25(20-12-5-8-16-7-3-4-11-19(16)20)21(27)14-28-18-10-6-9-17(13-18)26-15-22-23-24-26/h3-13,15H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLQVHMBQPSAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC2=CC=CC=C21)C(=O)COC3=CC=CC(=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-2-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]benzenesulfonamide](/img/structure/B7476849.png)
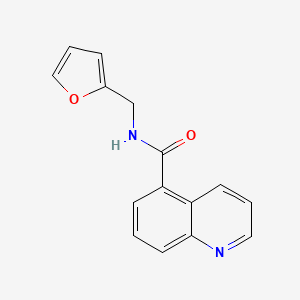
![N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7476862.png)
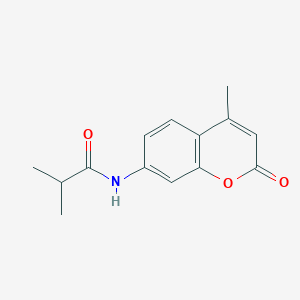
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B7476876.png)
![N-(3-chlorophenyl)-2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzamide](/img/structure/B7476893.png)
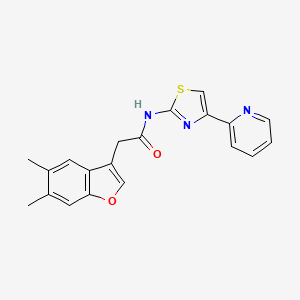
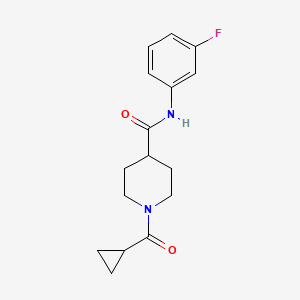
![N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7476913.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7476926.png)
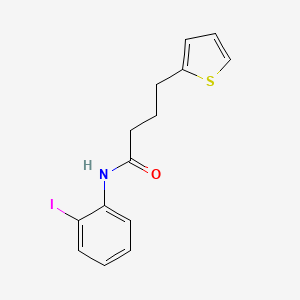
![4-[3-(Methoxymethyl)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476931.png)
